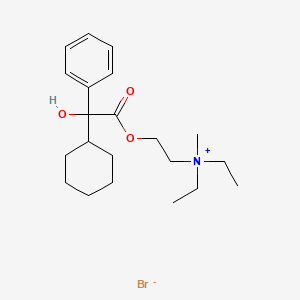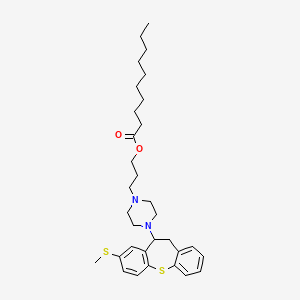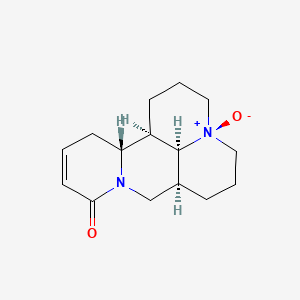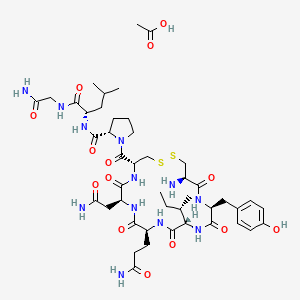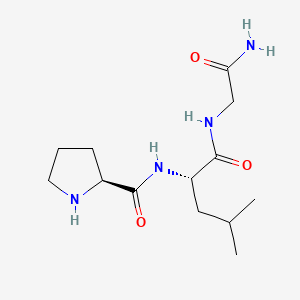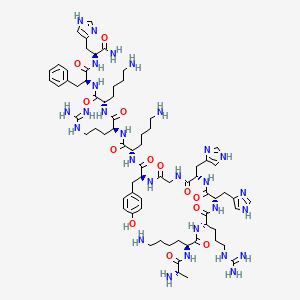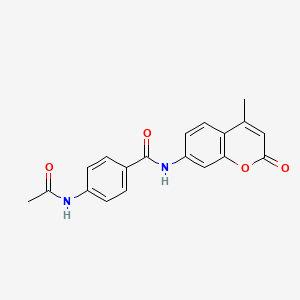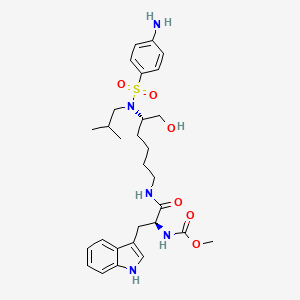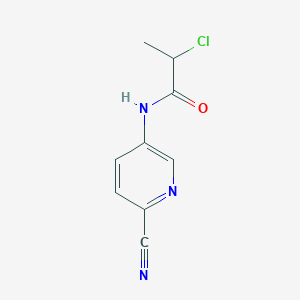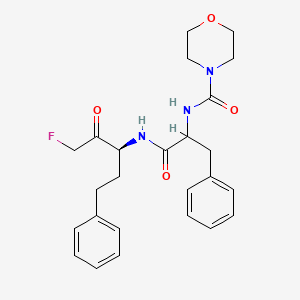
Nesbuvir
Overview
Description
Nesbuvir is a small molecule that has been investigated for its potential use in the treatment of Hepatitis C. It is a selective inhibitor of the nonstructural protein 5B (NS5B) polymerase, which is a viral protein found in Hepatitis C virus (HCV).
Mechanism of Action
Target of Action
Nesbuvir is a small molecule drug that primarily targets the NS5B polymerase of the Hepatitis C virus . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .
Mode of Action
This compound acts as an allosteric inhibitor of the NS5B polymerase . Allosteric inhibitors work by binding to a site on the enzyme that is distinct from the active site. This binding induces a conformational change in the enzyme, which can reduce its activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Hepatitis C viral replication pathway . By inhibiting the NS5B polymerase, this compound disrupts the replication of the viral genome, which in turn hampers the production of new virus particles .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular effect of this compound is the inhibition of the NS5B polymerase, which leads to a decrease in viral RNA synthesis . On a cellular level, this results in a reduction in the production of new virus particles, thereby limiting the spread of the virus within the host .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. While specific studies on this compound are limited, factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of the drug . Furthermore, the genetic diversity of the Hepatitis C virus, with its multiple genotypes and subtypes, can also influence the drug’s efficacy .
Biochemical Analysis
Biochemical Properties
Nesbuvir is a selective inhibitor of the nonstructural protein 5B (NS5B) polymerase, a viral protein found in Hepatitis C virus (HCV) . The NS5B polymerase plays a crucial role in HCV RNA replication, making it a viable target for HCV therapy .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those infected with HCV. It inhibits the NS5B polymerase, thereby disrupting the replication of the HCV RNA . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s mechanism of action involves binding to the NS5B polymerase of the HCV, thereby inhibiting its function . This binding interaction disrupts the replication process of the HCV RNA within the host cell . It’s also reported that key hydrogen bonding interactions with certain amino acid residues are important for the inhibitory activity of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models are not explicitly documented. Animal models are commonly used in the study of antiviral drugs, and dosage effects observed typically include variations in drug efficacy and potential toxic or adverse effects at high doses .
Metabolic Pathways
As a small molecule drug, it’s likely to interact with various enzymes or cofactors within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly reported. Small molecule drugs like this compound are generally distributed throughout the body, potentially interacting with various transporters or binding proteins .
Subcellular Localization
Given its mechanism of action, it’s likely that this compound interacts with the NS5B polymerase within the cytoplasm of the cell, where HCV replication occurs .
Preparation Methods
Nesbuvir can be synthesized through various synthetic routes. One common method involves the reaction of specific benzofuran derivatives with other chemical reagents under controlled conditions. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 22.3 mg/mL, and it is typically prepared by warming the solution at 37°C for 10 minutes and/or shaking it in an ultrasonic bath . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nesbuvir undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Nesbuvir has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound for studying the inhibition of viral polymerases. In biology, it is used to investigate the mechanisms of viral replication and the development of antiviral therapies. In medicine, this compound has been explored as a potential treatment for Hepatitis C, showing promising results in preclinical and clinical studies . Additionally, this compound has applications in the pharmaceutical industry for the development of new antiviral drugs .
Comparison with Similar Compounds
Nesbuvir is part of a class of compounds known as non-nucleoside inhibitors of the NS5B polymerase. Similar compounds include dasabuvir, filibuvir, and lomibuvir. Compared to these compounds, this compound has shown unique binding affinities and inhibition profiles. For instance, while dasabuvir and filibuvir interact with different variants of the NS5B enzyme, this compound has demonstrated specific interactions with certain genotypes of the Hepatitis C virus . This uniqueness makes this compound a valuable compound for targeted antiviral therapy.
Conclusion
This compound is a promising compound with significant potential in the treatment of Hepatitis C. Its selective inhibition of the NS5B polymerase, along with its unique chemical properties and binding affinities, make it a valuable tool in scientific research and pharmaceutical development. Continued research on this compound and its analogs may lead to the development of more effective antiviral therapies for Hepatitis C and other viral infections.
Properties
IUPAC Name |
5-cyclopropyl-2-(4-fluorophenyl)-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDWVLJJJOTABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219225 | |
| Record name | Nesbuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691852-58-1 | |
| Record name | Nesbuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691852581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nesbuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nesbuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NESBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK815W3Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


